molecular formula C17H21N3O2 B2597864 3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034285-87-3

3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2597864
CAS No.: 2034285-87-3
M. Wt: 299.374
InChI Key: CMEYYVOKINSXMJ-UHFFFAOYSA-N
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Description

3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a tert-butylbenzoyl group, and an oxadiazole ring

Mechanism of Action

Target of Action

The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone interacts with GPBAR1 as a non-steroidal agonist . This interaction induces the mRNA expression of the GPBAR1 target gene pro-glucagon . The compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone affects multiple metabolic pathways . In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The study suggests that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .

Result of Action

The molecular and cellular effects of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone’s action include the induction of mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction could produce simpler pyrrolidine derivatives .

Scientific Research Applications

3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the tert-butylbenzoyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its potential biological activities .

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)14-6-4-12(5-7-14)16(21)20-9-8-13(10-20)15-18-11-22-19-15/h4-7,11,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEYYVOKINSXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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